6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(trifluoromethyl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVZTXHNKXUAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192155-05-7 | |

| Record name | 6-(Trifluoromethyl)pyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

6-(Trifluoromethyl)pyridazine-3-carboxylic acid, identified by its CAS Number 1192155-05-7, is a heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical research.[1][2] Its structure marries the unique electronic properties of the pyridazine ring with the potent influence of a trifluoromethyl group, creating a versatile scaffold for the design of novel bioactive molecules. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized for its ability to engage in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets.[3] The trifluoromethyl group, a common bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and cell permeability of a molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering a technical resource for researchers leveraging this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not broadly published, a combination of information from suppliers and predictive models provides a solid foundation for its use.

| Property | Value | Source |

| CAS Number | 1192155-05-7 | [1][2] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1][2][4] |

| Molecular Weight | 192.09 g/mol | [1] |

| Predicted XlogP | 0.6 | [4] |

| Monoisotopic Mass | 192.01466 Da | [4] |

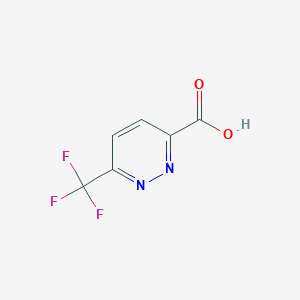

Chemical Structure

The structural formula of this compound is presented below. The trifluoromethyl group at the 6-position and the carboxylic acid at the 3-position are key functional handles for synthetic modifications.

Caption: Chemical structure of this compound.

Synthesis and Derivatization

One such general approach involves the cyclocondensation of a trifluoromethyl-containing building block. For instance, a patent for the preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives starts from 4,4,4-trifluoro-3-aminobutanoates.[5] A similar strategy could potentially be adapted for the pyridazine analogue.

The carboxylic acid moiety of the title compound is a versatile functional group for further synthetic transformations. Standard organic chemistry reactions can be employed to convert the carboxylic acid into a variety of other functional groups, such as esters, amides, and acid chlorides, thereby enabling the generation of diverse chemical libraries for screening.

Illustrative Derivatization Workflow

The following workflow illustrates the potential for derivatization of this compound, a critical step in structure-activity relationship (SAR) studies.

Caption: Potential synthetic derivatization pathways for this compound.

Applications in Drug Discovery and Agrochemicals

The pyridazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[3] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethyl group can further enhance these properties.

While specific drug development projects utilizing this compound are not extensively documented in the public domain, its structural motifs are present in various patented compounds. Its utility primarily lies as a key intermediate in the synthesis of more complex molecules for biological screening. For example, the related compound, 3-chloro-6-(trifluoromethyl)pyridazine, serves as a precursor for more elaborate structures.[6]

The general applications of trifluoromethyl-substituted pyridazines and pyridazines in medicinal chemistry include their use in the development of:

-

Kinase Inhibitors: The pyridazine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

-

GPCR Modulators: The polar nature of the pyridazine can be exploited for interactions with G-protein coupled receptors.

-

Enzyme Inhibitors: The scaffold can be decorated with functional groups to target the active sites of various enzymes.

In the agrochemical sector, pyridazine derivatives are utilized in the development of herbicides and insecticides. The trifluoromethyl group is known to enhance the efficacy of these agents.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from closely related analogues such as 3-chloro-6-(trifluoromethyl)pyridazine can provide guidance on handling and safety measures.[6]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and agrochemical research. Its unique combination of a pyridazine core and a trifluoromethyl group offers a compelling starting point for the design of molecules with enhanced biological activity and favorable physicochemical properties. While further research is needed to fully elucidate its potential, this technical guide provides a foundational understanding for scientists and researchers looking to incorporate this promising scaffold into their work.

References

- This compound | 1192155-05-7 | C6H3F3N2O2 | Appchem. (n.d.).

- This compound (C6H3F3N2O2) - PubChem. (n.d.).

- EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents. (n.d.).

- 3-Chloro-6-(trifluoromethyl)pyridazine - CAS Common Chemistry. (n.d.).

- Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives - OUCI. (n.d.).

Sources

- 1. This compound | 1192155-05-7 | SXB15505 [biosynth.com]

- 2. appchemical.com [appchemical.com]

- 3. Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives [ouci.dntb.gov.ua]

- 4. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 5. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

A Comprehensive Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

This guide provides an in-depth analysis of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, synthesis, reactivity, and its role as a versatile building block in the creation of novel bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Molecular Attributes

This compound is a pyridazine derivative characterized by a trifluoromethyl group at the 6-position and a carboxylic acid group at the 3-position. This unique substitution pattern imparts specific electronic properties and steric influences that are highly valuable in molecular design.

Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation for its application. The key identifiers and calculated properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1][2] |

| Molecular Weight | 192.09 g/mol | [1] |

| Monoisotopic Mass | 192.01466 Da | |

| CAS Number | 1192155-05-7 | [2] |

| MDL Number | MFCD23382367 | [2] |

| SMILES | O=C(C1=NN=C(C(F)(F)F)C=C1)O | [2] |

| InChI | InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13) | [3] |

| Predicted XlogP | 0.6 | [3] |

Table 1: Key Physicochemical Properties and Identifiers.

The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the acidity of the carboxylic acid and the overall electronic nature of the pyridazine ring. The predicted XlogP value suggests moderate lipophilicity, a crucial parameter in drug design for balancing solubility and membrane permeability.

Structural Isomers

It is important to distinguish the title compound from its structural isomers, which may exhibit different chemical and biological properties. Other isomers include 5-(trifluoromethyl)pyridazine-3-carboxylic acid and 6-(trifluoromethyl)pyridazine-4-carboxylic acid, each with the same molecular formula and weight but with different substitution patterns on the pyridazine ring.[4][5]

Synthesis and Reactivity Insights

The synthesis of trifluoromethylated pyridazines is a topic of considerable research, driven by their potential biological activities.[6] While specific, detailed public-domain synthesis protocols for this compound are not extensively documented, general strategies for related structures provide a logical framework for its preparation.

Synthetic Strategies: A Mechanistic Perspective

The construction of the trifluoromethylated pyridazine core often involves cyclocondensation reactions using building blocks that already contain the trifluoromethyl group.[7] A plausible synthetic approach could involve the reaction of a trifluoromethyl-substituted 1,4-dicarbonyl compound or its equivalent with hydrazine, followed by oxidation and functional group manipulation to install the carboxylic acid.

The choice of starting materials and reagents is critical. For instance, the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a common strategy for introducing the CF₃-containing fragment in the synthesis of related heterocyclic systems.[7]

Sources

- 1. This compound | 1192155-05-7 | SXB15505 [biosynth.com]

- 2. appchemical.com [appchemical.com]

- 3. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 5-(trifluoromethyl)pyridazine-3-carboxylic acid (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 6-(trifluoromethyl)pyridazine-4-carboxylic acid (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(trifluoromethyl)pyridazine-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its synthesis, chemical and physical properties, spectroscopic characterization, and its burgeoning applications, particularly in the realm of drug discovery.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of a molecule, make it a valuable component in the design of novel therapeutic agents.[1][2][3] The introduction of a trifluoromethyl group (-CF3) at the 6-position of the pyridazine ring further enhances its utility. The -CF3 group is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This combination of a pyridazine core and a trifluoromethyl substituent makes this compound a highly sought-after intermediate for the synthesis of innovative pharmaceuticals and functional materials.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 1192155-05-7 | [4][5] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [4][5] |

| Molecular Weight | 192.09 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar organic acids |

| SMILES | O=C(O)c1cc(c(nn1)F)(F)F | [5][6] |

| InChI Key | NJVZTXHNKXUAMB-UHFFFAOYSA-N | [6] |

Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, its synthesis can be logically deduced from established chemical principles and analogous transformations of related heterocyclic systems. The most plausible synthetic route commences with the commercially available starting material, 3-chloro-6-(trifluoromethyl)pyridazine.

Two primary strategies can be envisioned for the conversion of 3-chloro-6-(trifluoromethyl)pyridazine to the desired carboxylic acid:

-

Route A: Hydrolysis of a Nitrile Intermediate: This two-step process involves an initial cyanation of the chloro-substituent followed by hydrolysis of the resulting nitrile.

-

Route B: Direct Carboxylation: This approach involves the direct introduction of the carboxylic acid moiety, potentially through a Grignard reagent or a palladium-catalyzed carboxylation reaction.

Below, we provide a detailed, illustrative protocol for the more robust and commonly employed nitrile hydrolysis route.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

Step 1: Synthesis of 6-(Trifluoromethyl)pyridazine-3-carbonitrile

This step involves a nucleophilic aromatic substitution reaction where the chloro group of 3-chloro-6-(trifluoromethyl)pyridazine is displaced by a cyanide group.

-

Reagents and Materials:

-

3-Chloro-6-(trifluoromethyl)pyridazine (1.0 eq)[7]

-

Copper(I) cyanide (CuCN) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and heating apparatus

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloro-6-(trifluoromethyl)pyridazine and copper(I) cyanide.

-

Under a positive pressure of nitrogen, add anhydrous DMF via a syringe.

-

Heat the reaction mixture to a temperature of 140-160 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(trifluoromethyl)pyridazine-3-carbonitrile.

-

Step 2: Hydrolysis of 6-(Trifluoromethyl)pyridazine-3-carbonitrile

The nitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

-

Reagents and Materials:

-

6-(Trifluoromethyl)pyridazine-3-carbonitrile (1.0 eq)

-

Concentrated sulfuric acid or Sodium hydroxide

-

Water

-

Standard laboratory glassware and heating apparatus

-

-

Acidic Hydrolysis Procedure:

-

In a round-bottom flask, add 6-(trifluoromethyl)pyridazine-3-carbonitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

-

Basic Hydrolysis Procedure:

-

In a round-bottom flask, suspend 6-(trifluoromethyl)pyridazine-3-carbonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux until the evolution of ammonia ceases, indicating the completion of the hydrolysis.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a comprehensive set of publicly available spectra is limited, the expected spectral data can be predicted based on the known effects of the constituent functional groups.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. The exact chemical shifts will be influenced by the electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed in the typical downfield region for carboxylic acids.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-F stretching bands for the trifluoromethyl group, usually found in the region of 1100-1300 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyridazine ring in the 1400-1600 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (192.09 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Reactivity and Chemical Transformations

This compound possesses two primary reactive sites: the carboxylic acid group and the pyridazine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality allows for a variety of standard transformations, making it a versatile handle for further molecular elaboration.

Caption: Key reactions of the carboxylic acid group.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amidation: Coupling with a primary or secondary amine, typically mediated by a coupling agent such as DCC or EDC, will form the corresponding amide. This is a particularly important reaction in medicinal chemistry for the synthesis of bioactive compounds.

-

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride, which can then be used in a variety of acylation reactions.

Reactions of the Pyridazine Ring

The electron-deficient nature of the pyridazine ring, further enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution, although the carboxylic acid group is deactivating. Reactions at the ring are less common but can be achieved under specific conditions.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, most notably in drug discovery.

Medicinal Chemistry

The pyridazine nucleus is a common motif in a wide range of biologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of these molecules. This compound serves as a key intermediate for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The carboxylic acid handle allows for the facile introduction of various pharmacophoric groups through amide bond formation, leading to the exploration of structure-activity relationships.

Agrochemicals

Pyridazine derivatives have also found applications in the agrochemical industry as herbicides and insecticides.[8] The trifluoromethyl group is a common feature in many modern pesticides, contributing to their potency and metabolic stability. This compound can be used as a starting material for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

Materials Science

The rigid, aromatic structure of the pyridazine ring, combined with the unique properties of the trifluoromethyl group, makes this molecule a potential building block for the synthesis of novel organic materials with interesting electronic and photophysical properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functional molecules. Its unique combination of a pyridazine core and a trifluoromethyl group provides a powerful platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The synthetic routes and reactivity patterns discussed in this guide provide a solid foundation for researchers to explore the full potential of this important chemical intermediate. As the demand for more effective and specific therapeutic agents and functional materials continues to grow, the importance of key building blocks like this compound is set to increase.

References

Sources

- 1. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 3. sarpublication.com [sarpublication.com]

- 4. This compound | 1192155-05-7 | SXB15505 [biosynth.com]

- 5. appchemical.com [appchemical.com]

- 6. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

6-(Trifluoromethyl)pyridazine-3-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Introduction: A Modern Building Block in Medicinal Chemistry

This compound is a heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure, which combines a pyridazine core, a carboxylic acid functional group, and a trifluoromethyl moiety, offers a unique confluence of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The pyridazine ring serves as a versatile scaffold and bioisostere for other aromatic systems, often enhancing aqueous solubility.[1] The trifluoromethyl group is a powerful modulator of electronic properties and metabolic stability, known to increase lipophilicity and binding affinity.[2][3][4] Finally, the carboxylic acid group provides a crucial handle for forming salts or engaging in hydrogen bond interactions with biological targets.

This guide provides a comprehensive overview of the core physical properties of this compound, details authoritative experimental protocols for their determination, and discusses the implications of these properties in the context of modern medicinal chemistry.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the primary determinants of its behavior in both chemical and biological systems. For this compound, these properties provide a baseline for its application as a synthetic intermediate and a fragment in drug design.

| Property | Value / Description | Source(s) |

| CAS Number | 1192155-05-7 | [5][6][7][8] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [5][6][9] |

| Molecular Weight | 192.10 g/mol | [5] |

| Appearance | Off-white to brown solid/powder | [10] |

| Melting Point | Data not consistently available; similar structures suggest >200 °C | |

| Boiling Point | Not applicable; likely to decompose at high temperatures | |

| pKa | Not experimentally determined in available literature; predicted to be acidic due to the carboxylic acid group, influenced by the electron-withdrawing CF₃ group. | |

| Solubility | Sparingly soluble in water; solubility is pH-dependent. Soluble in organic solvents like DMSO. | [11] |

| Predicted XlogP | 0.6 | [9] |

Structure-Property Relationship Analysis

The observed properties of this compound are a direct consequence of its unique molecular architecture. Understanding the contribution of each component is critical for predicting its behavior and rationally designing new molecules.

-

The Trifluoromethyl (CF₃) Group : This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[4][12] This has two major effects. First, it increases the acidity of the carboxylic acid proton (lowering the pKa) compared to a non-fluorinated analogue. Second, it significantly increases the molecule's lipophilicity (as indicated by the Hansch π value of +0.88 for a CF₃ group), which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[4] Furthermore, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, a property that can improve a drug candidate's half-life.[4]

-

The Pyridazine Ring : As a nitrogen-containing heterocycle, the pyridazine ring itself can influence a molecule's properties. It can act as a hydrogen bond acceptor and engage in π-π stacking interactions.[1] The presence of the two adjacent nitrogen atoms tends to increase aqueous solubility compared to a corresponding benzene ring, a valuable trait in drug design. Pyridazine and its derivatives are common scaffolds in compounds with anti-inflammatory and anticancer activities.[13][14]

-

The Carboxylic Acid Group : This functional group is the primary determinant of the compound's acidic nature. It provides a site for ionization, making the compound's solubility highly dependent on pH.[15] At pH values above its pKa, the carboxylate anion will predominate, generally leading to increased aqueous solubility. This group is also a key pharmacophoric feature, capable of forming strong hydrogen bonds or ionic interactions with amino acid residues in a protein's active site.

Experimental Determination of Key Physical Properties

Accurate experimental data is the gold standard in drug development. The following sections detail robust, self-validating protocols for determining the most critical physical properties of this compound.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline substances exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation : Ensure the compound is completely dry and finely powdered.[16] Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the open end into the sample pile.[17]

-

Packing : Compact the sample into the sealed end of the tube by tapping it on a hard surface or by dropping it through a long glass tube.[17] Proper packing prevents shrinking during heating, which could be mistaken for melting.[17]

-

Apparatus Setup : Insert the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[17]

-

Approximate Determination (Optional but Recommended) : If the melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find an approximate range.[18]

-

Accurate Determination : Using a fresh sample, set the starting temperature to ~15-20 °C below the approximate melting point.[17][18] Heat at a slow, controlled rate (1-2 °C/minute).[18]

-

Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Causality : A slow heating rate is crucial to ensure the sample and thermometer are in thermal equilibrium, providing an accurate reading. A small, well-packed sample ensures uniform heat transfer throughout the material.[17]

Caption: Workflow for Thermodynamic Solubility Assay.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, it governs the degree of ionization at a given pH, which profoundly impacts solubility, absorption, and receptor binding. Potentiometric titration is a high-precision technique for its determination. [19] Methodology:

-

System Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements. [20]2. Sample Preparation : Accurately weigh and dissolve the compound in high-purity water to create a solution of known concentration (e.g., 1 mM). [20]A co-solvent like methanol may be used if solubility is very low, but this will yield an apparent pKa specific to that solvent system. [19]Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [20]3. Titration Setup : Place the solution in a jacketed vessel at a constant temperature. Purge with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂, which can interfere with the titration of weak acids. [20][21]4. Titration : Place the calibrated pH electrode and a titrant delivery tube into the solution. Add a standardized titrant (e.g., 0.1 M NaOH for an acid) in small, precise increments.

-

Data Acquisition : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at which the acid is half-neutralized. This point corresponds to the midpoint of the steepest part of the titration curve. More accurately, it can be determined from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) or the peak of a second-derivative plot. [21] Causality : Removing dissolved CO₂ is critical because it forms carbonic acid, which would be titrated alongside the target compound, leading to inaccurate results. [19]Maintaining constant ionic strength minimizes changes in activity coefficients during the titration. Performing multiple titrations ensures the reliability and reproducibility of the result. [20]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Implications for Drug Discovery and Development

The physical properties of this compound are not merely academic data points; they are critical predictors of its utility and potential challenges in a drug development pipeline.

-

Solubility and Absorption : The compound's low intrinsic solubility, typical for planar aromatic structures, is a key parameter. However, its acidic nature means that solubility can be significantly increased at pH values above its pKa, such as in the intestine. This pH-dependent solubility is a critical factor for oral absorption and bioavailability.

-

pKa and Target Engagement : The degree of ionization, governed by the pKa, affects how the molecule interacts with its biological target. A carboxylic acid might need to be in its charged carboxylate form to form a salt bridge with a positively charged residue (like arginine or lysine) in a protein's active site.

-

Lipophilicity and Permeability : The XlogP value of 0.6 suggests a relatively balanced lipophilicity. The trifluoromethyl group contributes to this, enhancing the molecule's ability to partition into lipid membranes, a prerequisite for passive diffusion across cellular barriers. [2][4]This balance is crucial; molecules that are too hydrophilic may not cross membranes, while those that are too lipophilic can have poor aqueous solubility and be prone to non-specific binding.

Conclusion

This compound represents a sophisticated chemical scaffold whose physical properties are a direct result of the interplay between its trifluoromethyl, pyridazine, and carboxylic acid components. Its balanced lipophilicity, pH-dependent solubility, and metabolic stability make it an attractive starting point for the synthesis of advanced drug candidates. A thorough understanding and precise experimental determination of its core properties, as outlined in this guide, are essential for any research scientist or drug development professional seeking to leverage this potent building block in the creation of next-generation therapeutics.

References

- The Determination of Melting Points. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDWbG-j2h5i4Lqzhqcp7U5-xbQ7sl_7aKIOilTPna3e24P2IQjmtC-cdaM63WBE577U-ShaiuLROFE32HSRNNR4HHOBezQnd5Wq9DkA-i_eBj9bZOJR_7ZxOicp2NgfE8p]

- 4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Melting_Point/4.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00147]

- Melting point determination. University of Calgary. [URL: https://chem.ucalgary.

- Pyridazines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/news/news_show/305]

- Measuring the Melting Point. (2023). Westlab Canada. [URL: https://www.westlab.ca/blogs/news/measuring-the-melting-point]

- The Role of Pyridazine-4-carboxylic Acid in Modern Drug Discovery. DC Chemicals. [URL: https://www.dcchemicals.com/news/the-role-of-pyridazine-4-carboxylic-acid-in-modern-drug-discovery-64157585.html]

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38770284/]

- experiment (1) determination of melting points. (2021). University of Technology, Iraq. [URL: https://uotechnology.edu.iq/ce/Lectures/Maysara%20A.A/1st/part2/exp1.pdf]

- 6-(Trifluoromethyl)pyridine-3-carboxylic acid. ChemNet. [URL: http://www.chemnet.com/cas/en/231291-22-8/6-(Trifluoromethyl)pyridine-3-carboxylic-acid.html]

- A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration. (2017). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28547121/]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-122-App-A.pdf]

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). Dakenchem. [URL: https://www.dakenchem.com/trifluoromethylpyridine-a-cornerstone-for-next-gen-agrochemicals-and-pharmaceuticals/]

- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [URL: https://www.creative-bioarray.

- This compound. Biosynth. [URL: https://www.biosynth.com/p/SXB15505/s/6-trifluoromethylpyridazine-3-carboxylic-acid]

- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [URL: https://www.blumberginstitute.org/wp-content/uploads/2023/04/Meanwell-Blumberg-April-20th-2023-for-web-site.pdf]

- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039234/]

- Aqueous Solubility. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/aqueous-solubility.htm]

- MultiScreen Solubility Filter Plate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/405/988/prot00001350.pdf]

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9451433/]

- 6-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61783520.htm]

- This compound. Appchem. [URL: https://www.appchem.com/product/ai23652]

- Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. World Health Organization (WHO). [URL: https://cdn.who.int/media/docs/default-source/essential-medicines/trs-1019-annex-4.pdf?sfvrsn=983d9527_1&download=true]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=1166336]

- Aqueous Solubility Assays. Creative Bioarray. [URL: https://www.creative-bioarray.com/aqueous-solubility-assays.htm]

- This compound (C6H3F3N2O2). PubChemLite. [URL: https://pubchemlite.org/compound/CID58126820]

- This compound. Appchem. [URL: https://www.appchem.com/product/6-(Trifluoromethyl)pyridazine-3-carboxylic-acid-1192155-05-7]

- Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. (2018). OUCI. [URL: https://www.ouci.jp/articles/2018/12/10.32023/00000003]

- 6-(Trifluoromethyl)pyridine-3-carboxylic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-trifluoromethyl-pyridine-3-carboxylic-acid-231291-22-8]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873383/]

- 3-Chloro-6-(trifluoromethyl)pyridazine. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=258506-68-2]

- This compound. Echemi. [URL: https://www.echemi.com/products/pid2188812-6-trifluoromethylpyridazine-3-carboxylic-acid.html]

- Pyridazine-3-carboxylic acid 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/443685]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [URL: https://www.researchgate.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11258673/]

- 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960410/]

- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [URL: https://www.dea.gov/sites/default/files/2018-07/202-205.pdf]

- 6-(trifluoromethyl)pyridazine-4-carboxylic acid (C6H3F3N2O2). PubChemLite. [URL: https://pubchemlite.org/compound/CID135324334]

- This compound, min 97%, 250 mg. CP Lab Safety. [URL: https://www.cplabsafety.com/6-trifluoromethyl-pyridazine-3-carboxylic-acid-min-97-250-mg.html]

- 1192155-05-7 | this compound. BLD Pharm. [URL: https://www.bldpharm.com/products/1192155-05-7.html]

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2021). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04516]

- Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6426a88e55e01933a39e334e]

- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. [URL: https://www.researchgate.

- pKa Data Compiled by R. Williams. Organic Chemistry Data. [URL: https://www.organicchemistrydata.

- 6-Pentafluoroethyl-pyridazine-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75406323]

Sources

- 1. blumberginstitute.org [blumberginstitute.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1192155-05-7 | SXB15505 [biosynth.com]

- 6. appchemical.com [appchemical.com]

- 7. appchemical.com [appchemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 10. nbinno.com [nbinno.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its structural motifs, the pyridazine ring and the trifluoromethyl group, are prevalent in a wide array of biologically active molecules. The pyridazine core is a key pharmacophore in various therapeutic agents, while the trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, and lipophilicity. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the integrity and reproducibility of research and development efforts.

This technical guide provides a detailed analysis of the spectroscopic data for this compound, including predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. The predicted spectra are based on the analysis of structurally related compounds and established spectroscopic principles. Furthermore, this guide outlines detailed experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Properties

Molecular Formula: C₆H₃F₃N₂O₂[1][2]

Molecular Weight: 192.09 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the two aromatic protons on the pyridazine ring and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 - 14.5 | Singlet, broad | - | -COOH |

| ~8.3 - 8.5 | Doublet | ~8.0 - 9.0 | H-4 |

| ~8.0 - 8.2 | Doublet | ~8.0 - 9.0 | H-5 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 13.5 and 14.5 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Pyridazine Ring Protons (H-4 and H-5): The pyridazine ring contains two aromatic protons, H-4 and H-5. These protons are adjacent to each other and will therefore exhibit coupling, resulting in a doublet for each. The proton at the 4-position (H-4) is expected to be more deshielded and appear at a higher chemical shift (~8.3 - 8.5 ppm) due to the anisotropic effect of the neighboring carboxylic acid group. The proton at the 5-position (H-5) is anticipated to resonate slightly upfield (~8.0 - 8.2 ppm). The coupling constant between these two protons (³JHH) is expected to be in the range of 8.0 - 9.0 Hz, which is typical for ortho-coupling in six-membered aromatic rings.[3]

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment |

| ~165 - 170 | Singlet | -COOH |

| ~155 - 160 | Quartet | C-6 |

| ~150 - 155 | Singlet | C-3 |

| ~135 - 140 | Singlet | C-5 |

| ~125 - 130 | Singlet | C-4 |

| ~120 - 125 | Quartet | -CF₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region, typically between 165 and 170 ppm.[4][5]

-

Pyridazine Ring Carbons:

-

C-3 and C-6: The carbons attached to the nitrogen atoms (C-3 and C-6) are the most deshielded of the ring carbons. C-6, being directly bonded to the electron-withdrawing trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is predicted to be in the range of 155 - 160 ppm. C-3, adjacent to the carboxylic acid group, is expected to resonate between 150 and 155 ppm.[6][7][8]

-

C-4 and C-5: The other two carbons of the pyridazine ring, C-4 and C-5, will appear at higher field. C-5 is predicted to be around 135 - 140 ppm, while C-4 is expected at approximately 125 - 130 ppm.[6][7]

-

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is anticipated to be in the range of 120 - 125 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would provide a definitive confirmation of the trifluoromethyl group.

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-60 to -70 | Singlet | -CF₃ |

Interpretation of the Predicted ¹⁹F NMR Spectrum

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is typically in the range of -60 to -70 ppm relative to a standard such as CFCl₃.[9][10][11][12][13]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid, the pyridazine ring, and the trifluoromethyl group.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| 1720 - 1680 | C=O stretch (carboxylic acid) | Strong |

| 1600 - 1450 | C=N and C=C stretches (pyridazine ring) | Medium to Strong |

| 1300 - 1100 | C-F stretches (trifluoromethyl group) | Strong, Multiple bands |

| 1250 - 1200 | C-O stretch (carboxylic acid) | Medium |

| 950 - 900 | O-H bend (out-of-plane, carboxylic acid) | Broad, Medium |

Interpretation of the Predicted FT-IR Spectrum

-

Carboxylic Acid Group: The most prominent features will be the very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ due to hydrogen bonding, and a strong, sharp C=O stretching absorption between 1720 and 1680 cm⁻¹.[14] The C-O stretching and O-H bending vibrations will also be present at lower wavenumbers.

-

Pyridazine Ring: The C=N and C=C stretching vibrations of the pyridazine ring are expected to appear in the 1600 - 1450 cm⁻¹ region.[14][15]

-

Trifluoromethyl Group: The C-F stretching vibrations of the trifluoromethyl group typically give rise to several strong absorption bands in the 1300 - 1100 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy

Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to determine the molecular weight.

Predicted Mass Spectrometry Data (ESI)

| m/z | Ion | Mode |

| 193.0219 | [M+H]⁺ | Positive |

| 191.0074 | [M-H]⁻ | Negative |

| 147.0294 | [M-COOH]⁺ | Positive |

Data predicted by PubChem.[2]

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 193.0219. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 191.0074.

-

Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (45 Da), which would result in a fragment ion at an m/z of approximately 147.0294 in positive ion mode. Further fragmentation of the pyridazine ring may also occur.[16][17]

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: Workflow for acquiring an ESI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and mass spectrometry, provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, derived from established principles and analysis of analogous structures, offer a reliable reference for researchers. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in medicinal chemistry and related scientific disciplines.

References

- McNab, H. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. J. Chem. Soc., Perkin Trans. 11983, 1203-1207.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.

- ResearchGate. H-H and 13C-H coupling constants in pyridazine.

- Benchchem. Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide.

- MDPI.

- Supporting Inform

- PMC.

- Slideshare. Nmr spectroscopy of fluorine 19.

- ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. 2025.

- NIH. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.

- AZoM.

- PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H).

- ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. 2025.

- ResearchGate.

- MDPI.

- HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926).

- Universidade do Minho.

- Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.

- Biosynth. This compound | 1192155-05-7 | SXB15505.

- PubChemLite. This compound (C6H3F3N2O2).

- ChemicalBook. pyridazine-3-carbonitrile(53896-49-4) 1H NMR spectrum.

- ElectronicsAndBooks. Homolytic Alkylations of Substituted Pyridazines[6] Jack G. Samaritoni* and George Babbitt.

- ResearchGate. IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid...

- PMC.

- On the configuration of five-membered rings: a spin-spin coupling constant approach.

- Uniss. 28 December 2025 IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari New pyridazinone-4-carboxamides as new ca.

- Supporting Information.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Canadian Science Publishing. COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS.

- ChemRxiv. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- CAS Common Chemistry. 3-Chloro-6-(trifluoromethyl)pyridazine.

- PubMed.

- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- ResearchGate. 1H And 1 3C NMR of some mercaptopyridine and pyridinethione carboxylic acids. 2025.

- Chemistry LibreTexts.

Sources

- 1. This compound | 1192155-05-7 | SXB15505 [biosynth.com]

- 2. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 11. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Introduction

6-(Trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyridazine core, substituted with a strongly electron-withdrawing trifluoromethyl group and a versatile carboxylic acid handle, makes it a valuable scaffold for the synthesis of novel bioactive molecules. The precise structural elucidation of this and related compounds is paramount for understanding their chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such small molecules in solution.[1]

This technical guide provides a comprehensive overview of the expected ¹H, ¹³C, and ¹⁹F NMR data for this compound. In the absence of publicly available experimental spectra, this guide leverages data from structurally analogous compounds and established principles of NMR prediction to offer a robust analytical framework.[2][3][4] It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the NMR data for this important molecule.

Core Principles of NMR Analysis for Heterocyclic Compounds

The chemical shifts and coupling constants in the NMR spectrum of an aromatic heterocycle like this compound are governed by the interplay of several factors:

-

Electronegativity of Heteroatoms: The two adjacent nitrogen atoms in the pyridazine ring are highly electronegative, leading to a general deshielding of the ring protons and carbons compared to benzene.

-

Inductive and Resonance Effects of Substituents: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group through both inductive and resonance effects, causing a significant downfield shift (deshielding) of nuclei in its vicinity. The carboxylic acid (-COOH) group is also electron-withdrawing.

-

Through-Bond (Scalar) Coupling: The interaction between non-equivalent nuclei through the covalent bonds results in the splitting of NMR signals, providing valuable information about the connectivity of atoms.

-

Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for labile protons like the one in the carboxylic acid group.[5]

Experimental Design and Methodology

A self-validating approach to NMR data acquisition is crucial for ensuring the integrity of the results. The following protocol outlines the recommended steps for the analysis of this compound.

Sample Preparation

-

Choice of Solvent: The selection of an appropriate deuterated solvent is critical.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended solvent as its polarity allows for good sample solubility and, importantly, it is capable of forming hydrogen bonds with the carboxylic acid proton, which slows down its exchange rate and often allows for its observation as a broad singlet in the ¹H NMR spectrum.

-

CDCl₃ (Deuterated chloroform): While a common solvent, the carboxylic acid proton may exchange with trace amounts of water, leading to a very broad signal or its complete disappearance.[6]

-

D₂O (Deuterium oxide): The carboxylic acid proton will readily exchange with deuterium, making it invisible in the ¹H NMR spectrum.[4] This can be a useful confirmatory experiment.

-

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition Workflow

The following diagram outlines a typical workflow for acquiring a comprehensive NMR dataset for structural elucidation.

Caption: Workflow for NMR data acquisition and analysis.

Predicted NMR Spectral Data and Interpretation

The following sections detail the predicted NMR spectra for this compound. These predictions are based on established substituent effects and data from analogous compounds, such as pyridazine-3-carboxylic acid.[7]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show three distinct signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the region of 13.0 - 14.0 ppm . This downfield shift is characteristic of carboxylic acid protons involved in hydrogen bonding.

-

Pyridazine Ring Protons (H-4 and H-5): The two protons on the pyridazine ring are expected to appear as two doublets due to coupling to each other.

-

H-5: This proton is adjacent to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded of the two, likely appearing around 8.2 - 8.4 ppm .

-

H-4: This proton is adjacent to the carboxylic acid group and is expected to resonate at a slightly lower chemical shift, around 8.0 - 8.2 ppm .

-

-

Coupling Constant: The coupling constant between H-4 and H-5 (³JH4-H5) is expected to be in the range of 8.0 - 9.0 Hz , which is typical for ortho-coupling in six-membered aromatic rings.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals:

-

Carboxylic Acid Carbon (-COOH): This carbonyl carbon is expected to appear in the range of 165 - 170 ppm .

-

Pyridazine Ring Carbons:

-

C-6: This carbon is directly attached to the highly electronegative trifluoromethyl group and will be significantly deshielded. It is also expected to show coupling with the fluorine atoms. The predicted chemical shift is around 150 - 155 ppm (quartet, JCF ≈ 35 Hz).

-

C-3: This carbon, attached to the carboxylic acid group, is also expected to be downfield, likely in the range of 145 - 150 ppm .

-

C-4 and C-5: These protonated carbons will appear further upfield. C-5, being closer to the CF₃ group, is predicted to be slightly more downfield than C-4, with expected shifts around 130 - 135 ppm and 125 - 130 ppm , respectively.

-

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms and is expected in the region of 120 - 125 ppm (quartet, JCF ≈ 275 Hz).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single signal:

-

A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is predicted to be in the range of -65 to -70 ppm (relative to CFCl₃ at 0 ppm).

Summary of Predicted NMR Data

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | -COOH | 13.0 - 14.0 | Broad Singlet | - |

| H-5 | 8.2 - 8.4 | Doublet | ³JH5-H4 = 8.0 - 9.0 | |

| H-4 | 8.0 - 8.2 | Doublet | ³JH4-H5 = 8.0 - 9.0 | |

| ¹³C | -COOH | 165 - 170 | Singlet | - |

| C-6 | 150 - 155 | Quartet | ¹JCF ≈ 35 | |

| C-3 | 145 - 150 | Singlet | - | |

| C-5 | 130 - 135 | Singlet | - | |

| C-4 | 125 - 130 | Singlet | - | |

| -CF₃ | 120 - 125 | Quartet | ¹JCF ≈ 275 | |

| ¹⁹F | -CF₃ | -65 to -70 | Singlet | - |

The Role of NMR Prediction Software

For researchers requiring more precise predictions, several software packages are available that use extensive databases and sophisticated algorithms to calculate NMR spectra from a chemical structure.[2][3][8]

-

ACD/Labs NMR Predictor: This software utilizes a large database of experimental data to provide accurate predictions for ¹H, ¹³C, ¹⁵N, ¹⁹F, and ³¹P NMR spectra.[3][9]

-

ChemDraw: The ChemNMR functionality within ChemDraw can provide quick and reasonably accurate estimations of ¹H and ¹³C chemical shifts for common organic molecules.[1][4]

-

Mnova (Mestrelab Research): This platform combines multiple prediction engines, including machine learning methods, to offer high-accuracy NMR predictions.[6]

The general workflow for using these tools is illustrated below.

Sources

- 1. ChemNMR - Putting ChemNMR to the Test [upstream.ch]

- 2. acdlabs.com [acdlabs.com]

- 3. platform.softwareone.com [platform.softwareone.com]

- 4. reddit.com [reddit.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

6-(Trifluoromethyl)pyridazine-3-carboxylic acid mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridazine core, a carboxylic acid functional group, and a trifluoromethyl moiety, makes it a versatile scaffold for synthesizing novel compounds with potential therapeutic activities. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.

Accurate structural characterization is paramount in the synthesis and application of such compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing indispensable information on molecular weight, elemental composition, and structural features through controlled fragmentation. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the principles of its ionization, predict its fragmentation patterns, and provide a framework for experimental design and data interpretation.

Molecular Characteristics and Ionization Behavior

The chemical structure of this compound (Molecular Formula: C₆H₃F₃N₂O₂, Molecular Weight: 192.09 g/mol ) dictates its behavior within a mass spectrometer.[1][2] The molecule's polarity, conferred by the carboxylic acid group and the nitrogen atoms in the pyridazine ring, makes it an ideal candidate for soft ionization techniques, most notably Electrospray Ionization (ESI).[3][4]

-

Positive Ion Mode (ESI+): The two nitrogen atoms of the pyridazine ring are basic sites that can be readily protonated to form the pseudomolecular ion, [M+H]⁺.

-

Negative Ion Mode (ESI-): The acidic proton of the carboxylic acid group can be easily abstracted, forming the deprotonated molecule, [M-H]⁻.

ESI is preferred as it typically imparts minimal internal energy to the analyte, allowing for the observation of the intact molecular ion, which is crucial for molecular weight determination. The choice between positive and negative mode will depend on the specific analytical goal; negative mode is often advantageous for carboxylic acids as it can provide cleaner spectra and highly predictable fragmentation pathways.[5]

Experimental Workflow: A Practical Approach

A robust and reproducible workflow is essential for the successful mass spectrometric analysis of this compound. The following protocol outlines a standard Liquid Chromatography-Mass Spectrometry (LC-MS) approach.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution using the initial mobile phase composition to achieve a final concentration suitable for MS analysis (typically in the range of 1-10 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm) is generally suitable.

-

Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% of the corresponding modifier.

-

Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The gradient should be optimized to ensure good peak shape and separation from any impurities.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for comprehensive analysis.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is highly recommended for accurate mass measurements.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the molecular ion and any potential adducts.

-

Tandem MS (MS/MS or MS2): Perform fragmentation analysis on the primary ion of interest (e.g., m/z 193.02 in positive mode or 191.01 in negative mode) to elucidate the structure. Use a normalized collision energy (NCE) ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

-

-

LC-MS Workflow Diagram

Caption: Standard workflow for the analysis of this compound using LC-MS.

Mass Spectral Data and Fragmentation Analysis

High-resolution mass spectrometry is critical for confirming the elemental composition of the parent molecule. The predicted monoisotopic mass and common adducts are summarized below.

Table 1: Predicted Molecular Ions and Adducts

| Ion Species | Adduct Formula | Predicted m/z (Monoisotopic) | Ionization Mode |

| [M+H]⁺ | [C₆H₄F₃N₂O₂]⁺ | 193.02194 | Positive |

| [M+Na]⁺ | [C₆H₃F₃N₂O₂Na]⁺ | 215.00388 | Positive |

| [M+NH₄]⁺ | [C₆H₇F₃N₃O₂]⁺ | 210.04848 | Positive |

| [M-H]⁻ | [C₆H₂F₃N₂O₂]⁻ | 191.00738 | Negative |

| [M+HCOO]⁻ | [C₇H₄F₃N₂O₄]⁻ | 237.01286 | Negative |

| (Data sourced from PubChem predictions)[6] |

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting ions.

Negative Ion Mode Fragmentation ([M-H]⁻ at m/z 191.01):

The fragmentation of the deprotonated molecule is expected to be straightforward and highly informative. The primary and most favored fragmentation pathway for a carboxylate anion is the neutral loss of carbon dioxide (CO₂).[5][7]

-

Decarboxylation: The most prominent fragmentation will be the loss of CO₂ (43.99 Da) from the carboxylate group, leading to the formation of a pyridazinyl anion.

-

[M-H-CO₂]⁻ : C₅H₂F₃N₂⁻ at m/z 147.02

-

Caption: Primary fragmentation pathway of this compound in negative ESI mode.

Positive Ion Mode Fragmentation ([M+H]⁺ at m/z 193.02):

The protonated molecule offers more complex fragmentation patterns due to the charge being localized on the pyridazine ring.

-

Loss of Water: A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18.01 Da), forming a stable acylium ion.[6][8]

-

[M+H-H₂O]⁺ : C₆H₂F₃N₂O⁺ at m/z 175.01

-

-

Decarbonylation: The resulting acylium ion (m/z 175.01) or the parent ion can subsequently lose carbon monoxide (CO, 27.99 Da).

-

[M+H-H₂O-CO]⁺ : C₅H₂F₃N₂⁺ at m/z 147.02

-

-

Loss of Formic Acid: A concerted loss of the entire carboxylic acid group as formic acid (HCOOH, 46.01 Da) is also possible.

-

[M+H-HCOOH]⁺ : C₅H₃F₃N₂⁺ at m/z 147.02

-

It is noteworthy that multiple pathways can converge to produce the same fragment ion, such as the ion at m/z 147.02, which represents the protonated 3-(trifluoromethyl)pyridazine core.

Caption: Predicted fragmentation pathways of this compound in positive ESI mode.

Table 2: Summary of Predicted Key Fragment Ions

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Fragmentation Pathway |

| 191.01 ([M-H]⁻) | 147.02 | 43.99 | CO₂ | Decarboxylation |

| 193.02 ([M+H]⁺) | 175.01 | 18.01 | H₂O | Dehydration to form acylium ion |

| 193.02 ([M+H]⁺) | 147.02 | 46.01 | HCOOH | Loss of formic acid |

| 175.01 | 147.02 | 27.99 | CO | Decarbonylation of acylium ion |

Conclusion